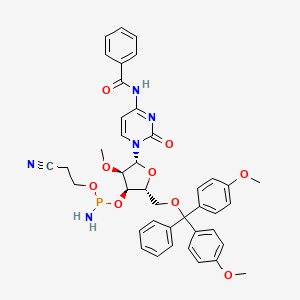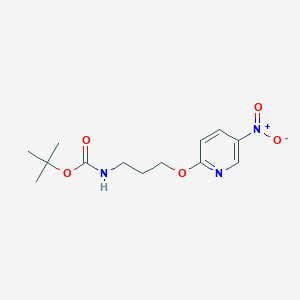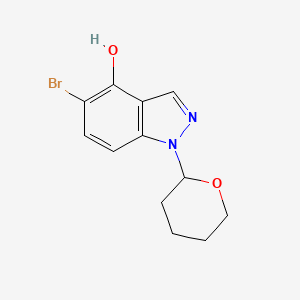
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-2-yl group at the 1st position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-indazole and 3,4-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as toluene-4-sulfonic acid, in a solvent like ethyl acetate or tetrahydrofuran.
Procedure: The mixture is heated at 70°C for 16 hours, followed by cooling and extraction with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the tetrahydro-pyran group.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products with modified indazole or tetrahydro-pyran structures.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific molecular pathways.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-indazole: Lacks the tetrahydro-pyran-2-yl group but shares the bromine-substituted indazole core.
1-(Tetrahydro-pyran-2-yl)-1H-indazole: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is unique due to the combination of the bromine atom and the tetrahydro-pyran-2-yl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
5-bromo-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |
Clé InChI |
UOHVKAHNAUYKTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



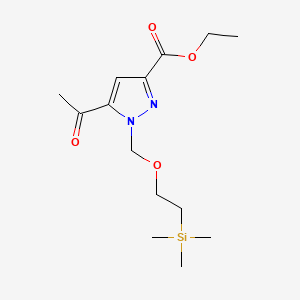
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

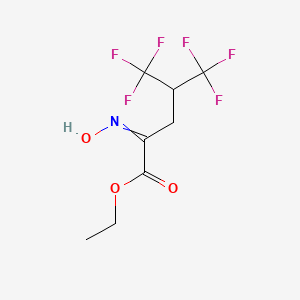
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)

